![molecular formula C23H24 B14210934 1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene CAS No. 832743-66-5](/img/structure/B14210934.png)
1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene is an organic compound with a complex structure, characterized by the presence of multiple benzene rings and methyl groups
Métodos De Preparación
The synthesis of 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions and ensure high yields .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. These methods focus on maximizing efficiency and minimizing waste, often employing advanced catalytic systems and automated control processes .
Análisis De Reacciones Químicas
1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alkylbenzenes .
Aplicaciones Científicas De Investigación
1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research into its biological activity includes its potential use as a ligand in biochemical assays and its interactions with various enzymes.
Medicine: Investigations are ongoing into its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism by which 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pathways involved include binding to active sites, altering enzyme activity, and influencing signal transduction processes. Detailed studies on its molecular interactions are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
When compared to similar compounds, 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene stands out due to its unique structural features and reactivity. Similar compounds include:
2-Methyl-1-phenylpropene: Known for its use in polymer synthesis and as a chemical intermediate.
Phenylacetone: Utilized in the production of pharmaceuticals and as a precursor in organic synthesis.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of 1,1’-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene .
Propiedades
Número CAS |
832743-66-5 |
|---|---|
Fórmula molecular |
C23H24 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-methyl-2-(2-methyl-1,3-diphenylpropan-2-yl)benzene |
InChI |
InChI=1S/C23H24/c1-19-11-9-10-16-22(19)23(2,17-20-12-5-3-6-13-20)18-21-14-7-4-8-15-21/h3-16H,17-18H2,1-2H3 |
Clave InChI |
YKBVVUJDRKDHEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
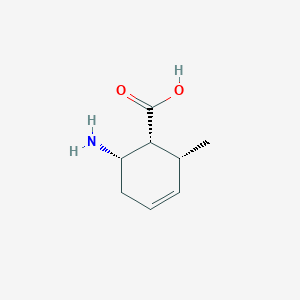

![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)
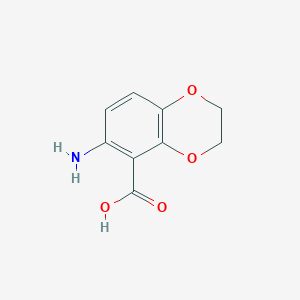
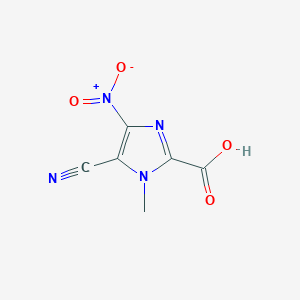
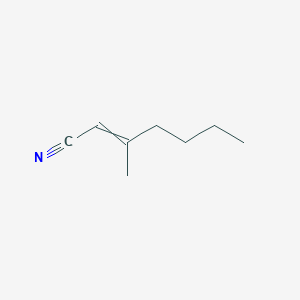
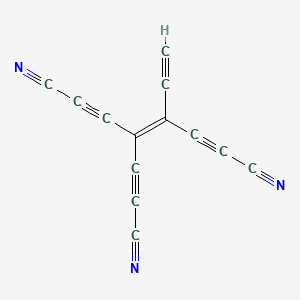
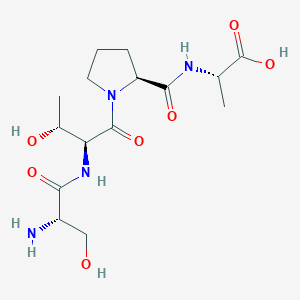
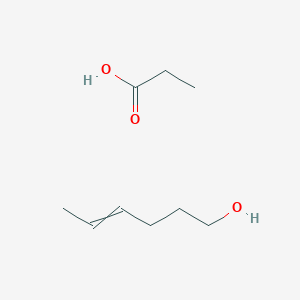
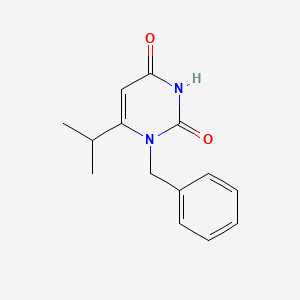
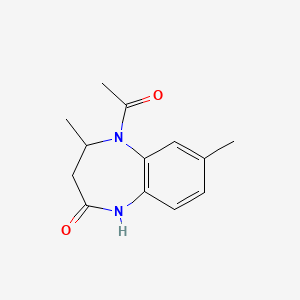
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
